

Peniterphenyl A: A Novel Antiviral Agent Targeting Herpes Simplex Virus Entry

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-seaderived fungus Penicillium sp. SCSIO41030, has emerged as a promising antiviral candidate. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Peniterphenyl A**, with a particular focus on its mechanism of action against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

Peniterphenyl A is a member of the p-terphenyl class of organic compounds, characterized by a central benzene ring substituted with two phenyl groups.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Chemical Structure of **Peniterphenyl A**:

While the precise 2D structure drawing requires access to the original publication's supplementary data, its classification as a p-terphenyl derivative provides a fundamental structural framework.



Physicochemical Properties:

A summary of the known quantitative data for **Peniterphenyl A** is presented in Table 1. It is important to note the discrepancy in the literature regarding the molecular formula of "**Peniterphenyl A**." This guide focuses on the compound identified as a potent HSV-1/2 inhibitor, isolated from Penicillium sp.

Property	Value	Source
Molecular Formula	C19H16CIN3O	DC Chemicals
Molecular Weight	338.31 g/mol	DC Chemicals
Biological Source	Deep-sea-derived Penicillium sp. SCSIO41030	[1][2]
Biological Activity	Inhibitor of HSV-1/2 entry	[1][2]
EC50 (HSV-1)	1.4 ± 0.6 μM (in Vero cells)	[2]
EC50 (HSV-2)	9.3 ± 3.7 μM (in Vero cells)	[2]

Biological Activity and Mechanism of Action

Peniterphenyl A exhibits potent antiviral activity against both HSV-1 and HSV-2 by inhibiting the entry of the virus into host cells.[1][2] This mechanism is distinct from that of currently approved nucleoside analogues like acyclovir.

The primary molecular target of **Peniterphenyl A** has been identified as the viral envelope glycoprotein D (gD).[1][2] Glycoprotein D is essential for the initial stages of HSV infection, as it binds to host cell receptors, triggering a cascade of events that leads to the fusion of the viral envelope with the cell membrane.[3][4][5] **Peniterphenyl A** is believed to directly interact with gD, thereby interfering with two critical processes:

- Virus Adsorption: The initial attachment of the virus to the host cell surface.
- Membrane Fusion: The merging of the viral envelope with the host cell membrane, which allows the viral capsid to enter the cytoplasm.

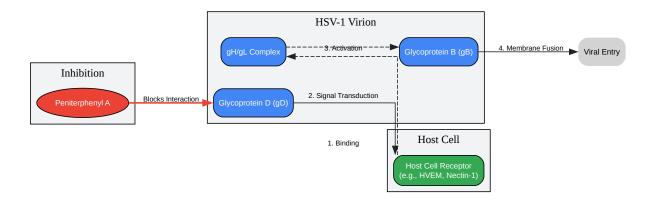


By disrupting these early events in the viral life cycle, **Peniterphenyl A** effectively blocks infection at its outset.

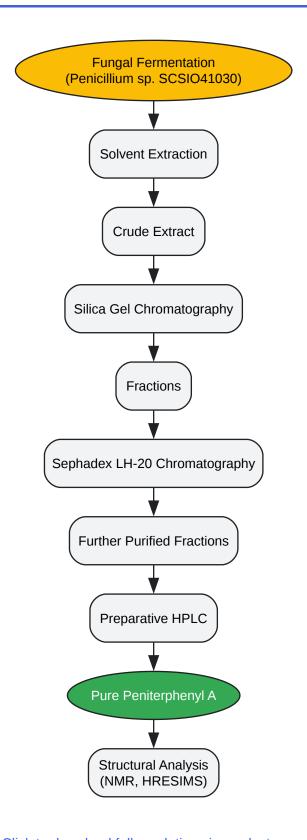
Signaling Pathway of HSV-1 Entry and Inhibition by Peniterphenyl A

The entry of HSV-1 into a host cell is a multi-step process involving several glycoproteins. The binding of glycoprotein D (gD) to a host cell receptor is a crucial trigger. This interaction is thought to induce conformational changes in gD, which in turn activates the gH/gL heterodimer and subsequently the viral fusogen, gB, leading to membrane fusion.[4][5][6] **Peniterphenyl A** intervenes at the initial gD-receptor interaction stage.









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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoprotein D of HSV-1 is dependent on tegument protein UL16 for packaging and contains a motif that is differentially required for syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cell entry mechanisms of HSV: what we have learned in recent years PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peniterphenyl A: A Novel Antiviral Agent Targeting Herpes Simplex Virus Entry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420306#peniterphenyl-a-chemical-structure-and-properties]

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